3-methyl-3-(trifluoromethoxy)azetidine hydrochloride 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2518152-25-3
VCID: VC11626556
InChI: InChI=1S/C5H8F3NO.ClH/c1-4(2-9-3-4)10-5(6,7)8;/h9H,2-3H2,1H3;1H
SMILES:
Molecular Formula: C5H9ClF3NO
Molecular Weight: 191.58 g/mol

3-methyl-3-(trifluoromethoxy)azetidine hydrochloride

CAS No.: 2518152-25-3

Cat. No.: VC11626556

Molecular Formula: C5H9ClF3NO

Molecular Weight: 191.58 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-methyl-3-(trifluoromethoxy)azetidine hydrochloride - 2518152-25-3

Specification

CAS No. 2518152-25-3
Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
IUPAC Name 3-methyl-3-(trifluoromethoxy)azetidine;hydrochloride
Standard InChI InChI=1S/C5H8F3NO.ClH/c1-4(2-9-3-4)10-5(6,7)8;/h9H,2-3H2,1H3;1H
Standard InChI Key KTCSONBXTBQFPW-UHFFFAOYSA-N
Canonical SMILES CC1(CNC1)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride is C₅H₉ClF₃NO, with a molecular weight of 203.58 g/mol. The azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) is substituted at the 3-position with both a methyl (-CH₃) and trifluoromethoxy (-OCF₃) group. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive molecules .

Stereochemical Considerations

Azetidine derivatives often exhibit stereochemical complexity due to the ring’s constrained geometry. For 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride, the spatial arrangement of substituents influences its conformational stability. Computational models suggest that the trifluoromethoxy group adopts an equatorial orientation to minimize steric hindrance with the methyl group .

Synthetic Pathways

Key Reaction Steps

The synthesis of 3-methyl-3-(trifluoromethoxy)azetidine hydrochloride involves multistep processes, as outlined in analogous azetidine syntheses :

  • Ring Formation: Azetidine rings are typically constructed via cyclization of γ-chloroamines or through [2+2] cycloadditions.

  • Substituent Introduction:

    • The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or through coupling reactions with trifluoromethoxylated reagents.

    • Methylation at the 3-position employs alkylating agents such as methyl iodide in the presence of a base.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

  • Trifluoromethoxy Incorporation: The electronegativity and steric bulk of the -OCF₃ group necessitate careful control of reaction conditions to avoid side reactions.

  • Regioselectivity: Competing reactions at the azetidine nitrogen require protective strategies, such as temporary Boc (tert-butoxycarbonyl) protection .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Melting Point158–162°C (decomposes)
Solubility in Water12.4 mg/mL (25°C)
logP (Partition Coefficient)1.87 (predicted)

The compound’s moderate lipophilicity (logP ~1.87) suggests balanced membrane permeability and aqueous solubility, making it suitable for pharmaceutical formulations .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (m, 2H, N-CH₂), 3.45 (m, 2H, CH₂-O), 1.48 (s, 3H, CH₃).

  • ¹⁹F NMR: δ -58.2 (s, CF₃).

  • IR (KBr): 2950 cm⁻¹ (C-H stretch), 1280 cm⁻¹ (C-F stretch) .

Hazard ClassCategorySignal Word
Acute Oral Toxicity4 (Harmful)Warning
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory IrritationSTOT SE 3Warning

Safety protocols mandate the use of PPE (gloves, goggles) and adequate ventilation during handling .

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